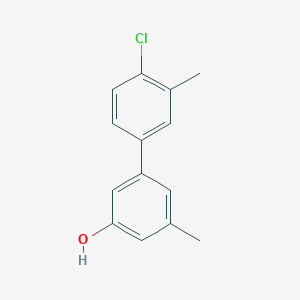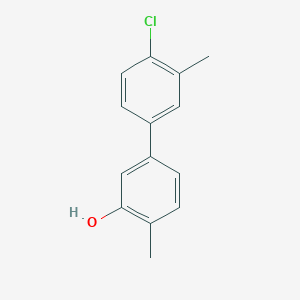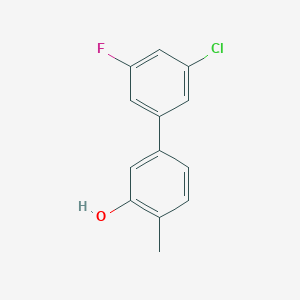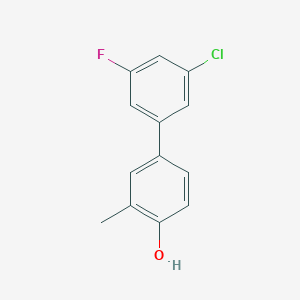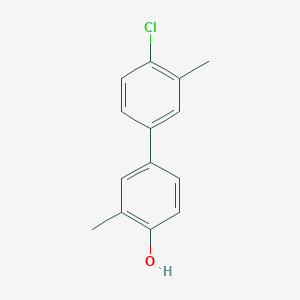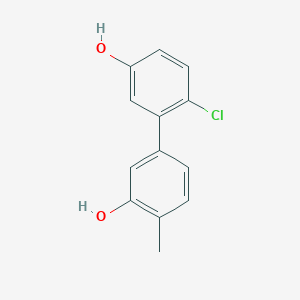
5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% (also known as 2-chloro-5-hydroxy-m-cresol, 2-CHMC) is a phenolic compound with a wide range of applications in the scientific, medical, and industrial fields. It is a white, crystalline solid that has a molecular weight of 197.6 g/mol and a melting point of 127-129°C. It is soluble in water and organic solvents, and is stable in air. 2-CHMC is used as a reagent in organic syntheses, as an intermediate in the production of pharmaceuticals, and as a preservative in food and cosmetics. It has also been studied for its potential applications in the fields of biochemistry and physiology.
作用机制
2-CHMC has been shown to have a variety of mechanisms of action. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, it has been found to interact with DNA and RNA, as well as to inhibit the activity of certain proteins.
Biochemical and Physiological Effects
2-CHMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and yeasts, as well as to have antifungal and antibacterial activities. It has also been found to have anti-inflammatory and analgesic effects, as well as to have antioxidant and free radical scavenging activities. In addition, it has been found to have immunomodulatory and antiviral activities.
实验室实验的优点和局限性
2-CHMC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in air. It is also soluble in water and organic solvents, and it is non-toxic. However, there are some limitations to its use in laboratory experiments. It has a low solubility in some organic solvents, and it can be difficult to obtain a uniform solution. In addition, it can be difficult to measure accurately in small quantities.
未来方向
There are a variety of potential future directions for 2-CHMC research. These include further studies of its mechanism of action, as well as its potential uses in the fields of biochemistry and physiology. In addition, further research could be conducted to explore its potential applications in the development of pharmaceuticals and other products. Finally, further research could be conducted to explore its potential uses in the food and cosmetics industries.
合成方法
2-CHMC can be synthesized from a variety of starting materials, including phenol, chloroform, and sodium hydroxide. The first step of the synthesis is the reaction of phenol and chloroform in the presence of sodium hydroxide to form 5-chloro-2-hydroxyphenol. This is then reacted with sodium methoxide to yield 2-CHMC. The reaction can be carried out at room temperature and is typically complete within a few hours.
科学研究应用
2-CHMC has been used in a variety of scientific research applications, including the analysis of biological samples, the study of enzyme kinetics, and the identification of metabolites. It has also been used as a substrate in studies of the metabolism of xenobiotics by microorganisms, as well as in studies of the toxicology of environmental pollutants. In addition, 2-CHMC has been used as a reagent in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory drugs.
属性
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8-2-3-9(6-13(8)16)11-7-10(15)4-5-12(11)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHQMRZULKNYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683875 |
Source


|
| Record name | 6'-Chloro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-08-2 |
Source


|
| Record name | 6'-Chloro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









